molecular formula C11H12N4O3S B10920688 4-{[(furan-2-ylmethyl)carbamothioyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid

4-{[(furan-2-ylmethyl)carbamothioyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B10920688
M. Wt: 280.31 g/mol
InChI Key: BURJJDIMTCMFCF-UHFFFAOYSA-N
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Description

4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyrazole ring, a furylmethyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic conditions. The furylmethyl group can be introduced through a nucleophilic substitution reaction, where a furylmethyl halide reacts with an amine group on the pyrazole ring. The carboxylic acid group is usually introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The furylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., furylmethyl chloride) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield esters or amides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The furylmethyl group and pyrazole ring are believed to play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or modulate receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-4-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzenesulfonamide
  • 1-{[(2-furylmethyl)amino]carbonyl}piperidine-4-carboxylic acid

Uniqueness

4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C11H12N4O3S

Molecular Weight

280.31 g/mol

IUPAC Name

4-(furan-2-ylmethylcarbamothioylamino)-2-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C11H12N4O3S/c1-15-9(10(16)17)8(6-13-15)14-11(19)12-5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H,16,17)(H2,12,14,19)

InChI Key

BURJJDIMTCMFCF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=S)NCC2=CC=CO2)C(=O)O

Origin of Product

United States

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